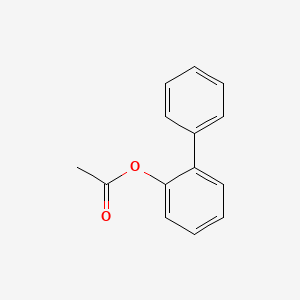

2-Acetoxybiphenyl

Description

Contextualization within Aromatic Ester Chemistry

Aromatic esters are a class of organic compounds that feature an ester functional group (R-COO-R') attached to an aromatic ring. numberanalytics.com This structure gives them distinct properties, often resulting in pleasant fragrances, which is why they are commonly found in fruits and flowers. ebsco.comreagent.co.uk The formation of an ester, known as esterification, typically involves the reaction of a carboxylic acid with an alcohol. ebsco.com

Aromatic esters like 2-acetoxybiphenyl are important in organic synthesis and have industrial applications as intermediates in the production of various chemicals. numberanalytics.com The reactions they undergo, such as hydrolysis (the cleavage of the ester bond to form a carboxylic acid and an alcohol), are fundamental to their utility in synthetic chemistry. numberanalytics.comnumberanalytics.com

Significance of the Biphenyl (B1667301) Structural Motif in Organic Synthesis and Materials Science

The biphenyl structure consists of two phenyl rings linked by a single bond. wikipedia.org This motif is a cornerstone in many areas of chemistry. In organic synthesis, functionalized biphenyls are crucial intermediates for creating a wide range of pharmacologically active compounds. researchgate.net The versatility of the biphenyl scaffold has led to its incorporation into numerous pharmaceuticals, agrochemicals, and other functional materials. researchgate.netontosight.ai

In materials science, the biphenyl unit is valued for its rigidity and thermal stability. wikipedia.org These properties are advantageous in the development of advanced materials, including liquid crystals and high-performance polymers. wikipedia.orgmdpi.com For instance, certain cyanobiphenyls are key components in commercial liquid crystal displays (LCDs). wikipedia.org The ability to introduce different functional groups onto the biphenyl rings allows for the fine-tuning of the material's optical and electronic properties. ontosight.ai

Overview of Research Trajectories for Acetoxylated Biphenyl Derivatives

Research into acetoxylated biphenyl derivatives is driven by the desire to create new molecules with specific functionalities. The introduction of an acetoxy group (-OAc) to a biphenyl structure can significantly alter its electronic and steric properties, influencing its reactivity and potential applications.

One area of investigation involves the synthesis of more complex molecules using acetoxylated biphenyls as building blocks. For example, 2'-acetoxybiphenyl-2-carboxylic acid and its derivatives have been synthesized and studied for their potential biological activities. researchgate.net

Another research direction focuses on the synthesis and properties of polymers incorporating acetoxylated biphenyl units. For instance, copolyesters based on 4'-acetoxybiphenyl-4-carboxylic acid have been developed to create heat-resistant materials with liquid crystalline properties. mdpi.com These materials have potential applications where high thermal stability and ordered structures are required. mdpi.com Furthermore, the study of the oxidation potentials of substituted biphenyls, including those with acetoxy groups, provides valuable insights into their electronic behavior and reactivity. acs.org

Structure

3D Structure

Propriétés

IUPAC Name |

(2-phenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUGIHHGLRFGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283248 | |

| Record name | 2-Acetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3271-80-5 | |

| Record name | 2-Acetoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Acetoxybiphenyl Systems

Hydrolytic Transformations of the Acetoxy Moiety

The hydrolysis of 2-acetoxybiphenyl, which involves the cleavage of the ester bond, can proceed through either acid-catalyzed or base-catalyzed pathways. chemistrysteps.com In base-catalyzed hydrolysis, also known as saponification, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and 2-phenylphenol (B1666276). masterorganicchemistry.com The reaction is effectively irreversible because the resulting phenoxide is a poor leaving group. chemistrysteps.com

Acid-catalyzed hydrolysis, on the other hand, begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-phenylphenol yield acetic acid. This process is reversible and often requires an excess of water to drive the equilibrium towards the products. chemistrysteps.com

The mechanism for ester hydrolysis is typically a bimolecular process involving an acyl-oxygen cleavage (BAc2 for base-catalyzed and AAc2 for acid-catalyzed reactions). slideshare.netresearchgate.net These mechanisms involve the formation of a tetrahedral intermediate. slideshare.net For certain esters, particularly those with bulky groups or those that can form stable carbocations, other mechanisms like AAc1 or BAl1, involving alkyl-oxygen cleavage, may occur, though they are less common. slideshare.net

Oxidative Reactivity and Pathways to Further Functionalization

The oxidative reactivity of this compound can lead to various functionalized products. Persulphate oxidation of related biphenyl (B1667301) systems has been shown to yield this compound as a minor product, indicating that the biphenyl core can be susceptible to oxidation. rsc.org The subsequent hydrolysis of this compound under these conditions can produce 2-hydroxybiphenyl. rsc.org

Palladium-catalyzed oxidative reactions offer a pathway for further functionalization. For instance, in the presence of a palladium(II) catalyst and a suitable oxidant like PhI(OAc)₂, C–H activation and subsequent C–O bond formation can occur. nih.govumich.edu This can lead to the introduction of additional acetoxy groups on the aromatic rings. lookchem.com The catalytic cycle often involves a Pd(II)/Pd(IV) mechanism, where the Pd(II) catalyst is oxidized to a Pd(IV) intermediate, which then undergoes reductive elimination to form the product and regenerate the Pd(II) catalyst. nih.govumich.edu

The Wacker-Tsuji oxidation, a well-known palladium-catalyzed process, demonstrates the oxidation of alkenes to ketones. organic-chemistry.org While not directly a reaction of this compound itself, the principles of palladium-catalyzed oxidation are relevant to its potential transformations. organic-chemistry.org

Reactions Involving the Ester Functionality

The synthesis of this compound is typically achieved through the esterification of its precursor, 2-phenylphenol. researchgate.net Due to the reduced reactivity of phenols with carboxylic acids, more reactive acylating agents like acyl chlorides or acid anhydrides are commonly used. libretexts.org For example, the reaction of 2-phenylphenol with ethanoyl chloride (acetyl chloride) or ethanoic anhydride (B1165640) (acetic anhydride) yields this compound. libretexts.org The reactivity can be enhanced by first converting the phenol (B47542) to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. libretexts.org

Friedel-Crafts acylation reactions represent another important class of reactions for related phenolic compounds. google.com In this type of reaction, a phenolic compound can react with an acylating agent, such as an alkanoic acid or its anhydride, in the presence of a catalyst like hydrogen fluoride, aluminum chloride, or zinc chloride, to introduce an acyl group onto the aromatic ring. google.comgoogle.com

The following table summarizes the esterification of 2-phenylphenol:

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |

|---|---|---|---|

| 2-Phenylphenol | Acetic Anhydride | This compound | Base (e.g., pyridine) or acid catalyst |

Reactions of the Biphenyl Core

The biphenyl core of this compound and its derivatives can undergo intramolecular cyclization reactions to form fused ring systems, most notably dibenzofurans. rsc.orgorganic-chemistry.org This transformation often proceeds through a palladium-catalyzed process. organic-chemistry.org For instance, the intramolecular cyclization of o-iododiaryl ethers, which can be synthesized from phenols, provides an efficient route to dibenzofurans using a palladium catalyst. organic-chemistry.org

Another approach involves the palladium-catalyzed cyclization of unsaturated systems. nih.gov While not directly starting from this compound, these reactions highlight the utility of palladium in facilitating the formation of complex cyclic structures from biphenyl-like precursors. beilstein-journals.orgclockss.org The mechanism of these cyclizations can vary, but they often involve the oxidative addition of an aryl halide to a Pd(0) species, followed by intramolecular insertion and subsequent reductive elimination. organic-chemistry.org

The following table provides an example of a cyclization reaction leading to a dibenzofuran (B1670420) derivative:

| Starting Material | Reagents/Catalyst | Product |

|---|

Aromatization processes involving this compound can occur in the context of constructing the biphenyl ring system itself. One notable example is the palladium-catalyzed cyclocarbonylation of 2,4-pentadienyl acetates, which can lead to the formation of this compound. molaid.comu-tokyo.ac.jp This reaction involves the cyclization and subsequent aromatization of an acyclic precursor.

Furthermore, the synthesis of substituted dibenzofurans from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes involves a one-pot palladium-catalyzed cross-coupling followed by aromatization and a copper-catalyzed Ullmann coupling. organic-chemistry.org This demonstrates a tandem reaction sequence where aromatization is a key step in the formation of the final tricyclic aromatic product. organic-chemistry.org

Intramolecular Cyclization Reactions

Catalytic Transformations Involving Acetoxybiphenyls

The catalytic transformations involving acetoxybiphenyls, particularly this compound, are predominantly centered around their synthesis via palladium-catalyzed C-H activation and functionalization of the biphenyl core. These reactions are pivotal in converting simple arenes into more complex, functionalized molecules.

Palladium catalysis offers a powerful toolset for various organic transformations. While direct cyclopropanation of this compound itself is not prominently documented, the principles of palladium-catalyzed cyclopropanation and the formation of this compound through oxidative coupling reactions are well-established.

Palladium-Catalyzed Cyclopropanation

Palladium-catalyzed cyclopropanation reactions typically involve the oxidative cyclization of enyne substrates to form bicyclic cyclopropane (B1198618) derivatives. The mechanism is understood to proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov The process is initiated by the acetoxypalladation of the alkyne, followed by an intramolecular insertion of the olefin. nih.govumich.edu This forms an alkyl-palladium(II) intermediate, which is then oxidized to a Pd(IV) species. The final cyclopropane ring is formed via reductive elimination. nih.gov These reactions are stereospecific, with the geometry of the resulting cyclopropane being a net inversion of the starting alkene's geometry. nih.gov

Optimization of these reactions often involves screening various Pd(II) catalysts, with palladium(II) acetate (B1210297) (Pd(OAc)₂) frequently identified as the most effective. nih.gov The choice of ligands, such as 2,2'-bipyridine (B1663995) (bipy), and oxidants, like PhI(OAc)₂, can significantly influence the reaction yield and selectivity. nih.gov While this methodology is versatile for a range of enynes leading to lactones, tetrahydrofurans, and pyrrolidines, specific examples detailing the cyclopropanation of this compound are not extensively covered in current literature. nih.gov

Formation of this compound via Oxidative Coupling and Other Routes

This compound is a notable product of the palladium-catalyzed oxidative C-H acetoxylation of biphenyl. This transformation represents a direct and atom-economical method for functionalizing aromatic C-H bonds. The reaction involves the coupling of a C-H bond with an acetate source, typically using a palladium catalyst and an oxidant.

An alternative, though less direct, palladium-catalyzed route to this compound involves the cyclocarbonylation of substrates like 5-phenyl-2,4-pentadienyl bromide. In the presence of a palladium or platinum catalyst, carbon monoxide, triethylamine, and acetic anhydride, this substrate can be converted to this compound in moderate yields. researchgate.netu-tokyo.ac.jp This reaction is proposed to proceed through a 3,5-hexadienoyl complex intermediate. researchgate.net

The synthesis of this compound from biphenyl serves as an excellent case study for comparing homogeneous and heterogeneous catalysis, particularly using advanced N-heterocyclic carbene (NHC) palladium(II) complexes. researchgate.netlu.se

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. baranlab.org For the acetoxylation of biphenyl, homogeneous systems often employ a Pd(II) salt like Pd(OAc)₂ with a suitable ligand. researchgate.net While effective, these systems can face challenges related to catalyst recovery and recycling. catalysis.blog A significant issue is the potential for the catalyst to leach into the product, which is particularly problematic in pharmaceutical applications. Furthermore, the regioselectivity of the acetoxylation of biphenyl in homogeneous systems can be difficult to control, often leading to a mixture of ortho-, meta-, and para-isomers. researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, offering straightforward separation and recyclability. baranlab.orgcatalysis.blog For the C-H acetoxylation of biphenyl, polymer-supported NHC-Pd(II) complexes have been developed as highly efficient heterogeneous catalysts. researchgate.netlu.se These catalysts are created by copolymerizing NHC-Pd(II) monomers with a support like divinylbenzene. researchgate.netlu.se

Research findings indicate that these polymer-supported catalysts can exhibit similar or even superior efficiency compared to their homogeneous counterparts. researchgate.netlu.se A key advantage is the significant improvement in regioselectivity. For instance, in the acetoxylation of biphenyl, heterogeneous catalysts have been shown to favor the formation of para- and meta-acetoxybiphenyl products over the ortho-isomer, a selectivity not typically achieved with the best homogeneous catalysts. researchgate.net

Moreover, these solid-supported catalysts demonstrate excellent stability, maintaining the Pd(II) oxidation state through repeated catalytic cycles without significant palladium leaching. lu.se This robustness and the ability to be recovered and reused without a notable loss of activity make heterogeneous catalysis an attractive and sustainable approach for the synthesis of acetoxybiphenyls. lu.se An N-heterocyclic carbene palladium(II) complex has also been successfully immobilized on reduced graphene oxide (rGO) via π-stacking, showing improved catalytic efficiency in benzene (B151609) acetoxylation compared to the homogeneous analogue. lookchem.com

Interactive Data Table: Comparison of Catalysts in the Acetoxylation of Biphenyl

The following table summarizes and compares the performance of different palladium catalysts in the acetoxylation of biphenyl, highlighting the differences between homogeneous and heterogeneous systems.

| Catalyst Type | Catalyst System | Support | Oxidant | Temp (°C) | Time (h) | Conversion (%) | Product Distribution (o:m:p) | Source |

| Homogeneous | Pd(OAc)₂ / Pyridine Ligand | None | K₂S₂O₈ | 120 | 16 | 60 | 14:47:39 | researchgate.net |

| Heterogeneous | Polymer-Supported NHC-Pd(II) | Divinylbenzene Polymer | K₂S₂O₈ | 120 | 16 | 55 | 6:49:45 | researchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Acetoxybiphenyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2-acetoxybiphenyl. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy of this compound reveals distinct signals for the aromatic and acetyl protons. The aromatic protons typically appear as a complex multiplet in the range of δ 7.0-7.8 ppm. cdnsciencepub.com The methyl protons of the acetoxy group are observed as a sharp singlet at approximately δ 1.96 ppm. cdnsciencepub.com

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. For this compound, characteristic signals include those for the carbonyl carbon of the ester group (around δ 170 ppm), the aromatic carbons, and the methyl carbon of the acetoxy group (around δ 20.4 ppm). u-tokyo.ac.jp

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Assignment |

| ¹H | ~7.0-7.8 (CDCl₃) | Multiplet | Aromatic Protons |

| ¹H | ~1.96 (CDCl₃) | Singlet | Acetyl Protons (CH₃) |

| ¹³C | ~170 | Singlet | Carbonyl Carbon (C=O) |

| ¹³C | ~122-150 | Multiple Signals | Aromatic Carbons |

| ¹³C | ~20.4 | Singlet | Methyl Carbon (CH₃) |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ut.ee The IR spectrum of this compound displays characteristic absorption bands that serve as a vibrational fingerprint.

A strong absorption band is typically observed in the region of 1730-1770 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. savemyexams.com The presence of the aromatic rings is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. rsc.org Additionally, a characteristic C-O stretching band for the ester linkage can be found in the 1000-1300 cm⁻¹ range. savemyexams.com

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1730-1770 | C=O Stretch | Ester |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

| >3000 | C-H Stretch | Aromatic Ring |

| ~1000-1300 | C-O Stretch | Ester |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through fragmentation analysis. savemyexams.com In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (212.24 g/mol ). nih.gov

Electron ionization (EI) is a common technique used in MS that can cause the molecular ion to fragment in a predictable manner. acdlabs.com For this compound, a prominent fragmentation pathway involves the loss of the acetyl group (CH₃CO), resulting in a significant peak at m/z 170. nih.gov This fragment corresponds to the 2-hydroxyphenyl cation. Further fragmentation of the biphenyl (B1667301) backbone can also be observed. nih.govshout.education

Table 3: Major Fragments in the Mass Spectrum of this compound (EI-MS)

| m/z | Proposed Fragment Ion | Significance |

| 212 | [C₁₄H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 170 | [C₁₂H₉O]⁺ | Loss of acetyl group |

| 169 | [C₁₂H₉]⁺ | Loss of acetoxy group |

| 141 | [C₁₁H₉]⁺ | Further fragmentation |

| 115 | [C₉H₇]⁺ | Further fragmentation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Chromatographic Methods for Separation, Identification, and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, identifying its isomers, and quantifying its purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric Distribution Analysis

Gas chromatography (GC) is an ideal method for separating volatile compounds like this compound and its isomers. When coupled with a mass spectrometer (GC-MS), it allows for both the separation and confident identification of each component based on its retention time and mass spectrum. cdnsciencepub.comnih.gov This is particularly useful for analyzing the isomeric distribution of acetoxybiphenyls in a sample, ensuring the desired isomer is the primary product. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. bridgewater.edu For this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netscielo.br This method is invaluable for monitoring the progress of reactions that synthesize this compound, allowing for the optimization of reaction conditions. chromatographyonline.comchemrxiv.org It is also the preferred method for assessing the final purity of the product. acs.org By using a UV detector, the concentration of this compound can be accurately determined. nih.gov

Thermal Analysis for Characterization of Materials Incorporating Acetoxybiphenyl Units

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. mooreanalytical.com While not typically used to characterize the this compound molecule itself, these methods are crucial for analyzing polymers and other materials that incorporate acetoxybiphenyl units. researchgate.netlabmanager.com

TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperatures. youtube.com For polymers containing acetoxybiphenyl, TGA can reveal the onset of degradation, which is often above 350-400°C for aromatic polyesters. mdpi.comnih.gov

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). youtube.com For polyesters incorporating acetoxybiphenyl units, DSC can reveal important information about their amorphous or crystalline nature and their processing temperatures. nih.govacs.org For instance, the introduction of biphenyl units can significantly increase the glass transition temperature of polyesters. nih.gov

Differential Scanning Calorimetry (DSC) for Glass Transitions and Thermal Events in Polymers

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with transitions in materials as a function of temperature. microtrace.com For polymers containing this compound moieties, DSC is instrumental in determining key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). microtrace.com

The glass transition temperature is a critical parameter for amorphous or semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. intertek.com In copolyesters containing acetoxybiphenyl units, the Tg can be influenced by the monomer composition. For instance, in copolyesters of 4'-hydroxybiphenyl-3-carboxylic acid (3HBCA) and 3-hydroxybenzoic acid (3HBA), an increase in the biphenyl units (3HBCA) leads to a significant rise in the glass transition temperature, reaching up to 190 °C. nih.gov Similarly, copolyesters based on vanillic acid (VA) and 4'-hydroxybiphenyl-4-carboxylic acid (HBCA) exhibit glass transition temperatures around 130°C. nih.gov The incorporation of bulky side groups, such as the methoxy (B1213986) group in vanillic acid, can decrease chain mobility and result in higher Tg values compared to polymers with more linear units. nih.gov

DSC analysis of fully aromatic thermotropic copolyesters often reveals complex thermal behavior. For example, some copolyesters based on vanillic, hydroxybenzoic, and hydroxybiphenylcarboxylic acids show glass transition temperatures in the range of 110-120 °C. preprints.org The thermal history of the polymer can also significantly affect its properties, with DSC being a key tool to observe phenomena like the dependence of melting temperature on previous thermal treatments. researchgate.net

Modulated-temperature DSC (MT-DSC) offers enhanced capabilities for polymer analysis by separating complex transitions, allowing for the simultaneous determination of heat capacity and heat flow in a single experiment. innovatechlabs.com This can be particularly useful for distinguishing overlapping thermal events in complex polymer systems containing this compound.

Table 1: Glass Transition Temperatures (Tg) of Various Acetoxybiphenyl-Containing Copolyesters

| Polymer Composition | Glass Transition Temperature (Tg) | Reference |

| Poly(p-phenylene 3,4'-bibenzoate) | 190 °C | researchgate.net |

| 4'-hydroxybiphenyl-3-carboxylic acid (3HBCA) and 3-hydroxybenzoic acid (3HBA) copolyesters | Up to 190 °C | nih.gov |

| Vanillic acid (VA) and 4'-hydroxybiphenyl-4-carboxylic acid (HBCA) copolyesters | ~130 °C | nih.gov |

| Ternary copolyesters of VA, HBA, and HBCA | 110-120 °C | preprints.org |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial method for assessing the thermal stability and decomposition profile of polymers containing this compound. youtube.com

TGA provides key information such as the onset temperature of decomposition and the temperature at which significant weight loss occurs. For instance, copolyesters of 4'-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid demonstrate high thermal stability, with the onset of intense thermal decomposition occurring above 450 °C. nih.govsemanticscholar.org Similarly, poly(p-phenylene 3,4'-bibenzoate) shows an onset of weight loss at approximately 480 °C. researchgate.net

In some cases, TGA reveals a multi-step degradation process. Ternary copolyesters based on vanillic acid, hydroxybenzoic acid, and hydroxybiphenylcarboxylic acid exhibit a two-stage thermal destruction. preprints.org The initial decomposition, attributed to the vanillic acid units, occurs between 420-480 °C, followed by the decomposition of the more thermally stable units above 520 °C. preprints.org The temperature at which 5% mass loss occurs for these ternary copolyesters is in the range of 390-410 °C. preprints.org

The thermal stability can also be influenced by post-polymerization processes. For a copolymer of 4-acetoxybenzoic acid, 3-acetoxybenzoic acid, and 4′-acetoxybiphenyl-4-carboxylic acid, TGA showed that the material was thermally stable up to 350 °C after 18 hours of solid-state polymerization at 270 °C. mdpi.com However, conducting the solid-state polymerization at a lower temperature resulted in a more stable polymer, with stability up to nearly 400 °C. mdpi.com

Table 2: Thermal Stability Data for Acetoxybiphenyl-Containing Polymers from TGA

| Polymer System | Onset of Decomposition | 5% Mass Loss Temperature | Additional Details | Reference |

| Poly(p-phenylene 3,4'-bibenzoate) | ~480 °C | - | - | researchgate.net |

| 4'HBCA-3HBA Copolyesters | >450 °C | >450 °C | Stable in air and argon up to 550 °C with ~30% mass loss. | semanticscholar.org |

| Ternary Copolyesters (VA, HBA, HBCA) | 330-350 °C | 390-410 °C | Two-stage decomposition. | preprints.org |

| Poly(4,4'-biphenyl carboxylate) | - | - | 90% residual weight at 512.6 °C. | google.com |

Rheological Studies of Acetoxybiphenyl-Containing Polymer Melts

Rheology is the study of the flow and deformation of matter, and it provides critical insights into the processability and performance of polymer melts. pressbooks.pub For polymers containing acetoxybiphenyl, rheological studies are essential for understanding their behavior in the molten state, which is crucial for processes like injection molding and fiber spinning. rsc.org

Many acetoxybiphenyl-containing polymers are thermotropic liquid crystalline polymers (LCPs), which exhibit unique rheological properties. researchgate.net Their melts can show shear-thinning behavior, where the viscosity decreases with an increasing shear rate. uth.gr This is often attributed to the alignment of the polymer chains in the direction of flow. pressbooks.pub

Rheological studies have shown that copolyester melts with a high content of 4'-hydroxybiphenyl-3-carboxylic acid units exhibit anisotropic properties and non-Newtonian behavior. semanticscholar.org Similarly, copolyesters of polyethylene (B3416737) terephthalate (B1205515) (PET) and 4′-hydroxy-biphenyl-4-carboxylic acid (HBCA) with 60–80 mol% of HBCA form nematic melts at 270 °C and higher, which is accompanied by a transition to non-Newtonian flow characteristics. mdpi.com For these materials, an equalization of the storage and loss moduli values is also observed, which is characteristic of the transition to a liquid crystalline phase. mdpi.com

The viscosity of these polymer melts is a key parameter. For high-molecular-weight, fully aromatic thermotropic main-chain polyesters, the viscosity can be excessively high, necessitating specialized processing equipment. mdpi.com The molecular weight of the polymer has a significant impact on its melt viscosity, with higher molecular weights generally leading to higher viscosities. researchgate.net

Intrinsic Viscosity Measurements for Polymer Molecular Weight Estimation

Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution. It is widely used to estimate the average molecular weight of polymers, particularly for those that are not readily soluble in common solvents for other types of molecular weight analysis. m-ep.co.jpkinampark.com The relationship between intrinsic viscosity ([η]) and the viscosity-average molecular weight (Mv) is described by the Mark-Houwink-Sakurada equation: [η] = K * Mv^a, where K and a are constants specific to the polymer-solvent system. uth.gr

For fully aromatic copolyesters, which are often insoluble in common solvents, specialized solvents like pentafluorophenol (B44920) (PFP) are used for intrinsic viscosity measurements. mdpi.com In the synthesis of a copolymer from 4-acetoxybenzoic acid, 3-acetoxybenzoic acid, and 4′-acetoxybiphenyl-4-carboxylic acid, intrinsic viscosity was used to monitor the growth of molecular weight during solid-state polymerization. mdpi.com As the polymerization time increased, the intrinsic viscosity also increased, indicating a higher molecular weight. mdpi.com Eventually, the polymer became insoluble as the molecular weight grew significantly. mdpi.com

For copolyesters of 4'-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid, intrinsic viscosity values were in the range of 0.6–0.8 dL/g, indicating sufficiently high molecular weights had been achieved. nih.govsemanticscholar.org These measurements were conducted in a mixture of 1,2-dichlorobenzene (B45396) and phenol (B47542). semanticscholar.org

Table 3: Intrinsic Viscosity of Various Acetoxybiphenyl-Containing Polymer Systems

| Polymer System | Intrinsic Viscosity [η] (dL/g) | Solvent | Reference |

| 4'HBCA-3HBA Copolyesters | 0.6 - 0.8 | 1,2-dichlorobenzene/phenol (1:1 w/w) | semanticscholar.org |

| Copolyester of 4ABA, 3ABA, and ABCA | Increased with SSP time | Pentafluorophenol (PFP) | mdpi.com |

X-ray Diffraction (XRD) for Crystalline Structure Analysis in Polymeric Materials

X-ray Diffraction (XRD) is a powerful non-destructive technique for analyzing the crystalline structure of materials. icdd.com It provides information on the arrangement of atoms within a crystalline solid, allowing for the identification of crystalline phases, the determination of the degree of crystallinity, and the analysis of crystal structures. andersonmaterials.com

For polymers containing this compound, XRD is used to characterize their solid-state morphology. Many of these polymers are semi-crystalline or can form liquid crystalline phases, and XRD is essential for understanding these ordered structures. For example, wide-angle X-ray scattering (WAXS), a type of XRD, was used to confirm the formation of a nematic glass morphology in poly(p-phenylene 3,4'-bibenzoate) after it was quench-cooled from its isotropic state. researchgate.net Subsequent annealing was shown to induce crystallization. researchgate.net

In the case of copolyesters of PET and HBCA, XRD data revealed that even in solid samples with high HBCA content, a crystalline phase exists with a melting point above 400 °C. mdpi.com This crystalline phase coexists with a liquid crystalline glassy phase. mdpi.com XRD has also been used to study the structure of poly(4,4'-biphenyl carboxylate), where it showed high crystallinity. google.com The analysis of poly(ester imide)s derived from 4,4'-bis(acetoxybiphenyl) using WAXS demonstrated the presence of smectic-C and smectic-A phases. acs.org

The information obtained from XRD is crucial for correlating the structure of these polymers with their physical and mechanical properties. icdd.com The degree of crystallinity, in particular, can significantly influence properties such as strength, stiffness, and thermal stability. andersonmaterials.com

Electrochemical Characterization: Polarographic Determination of Redox Potentials

Electrochemical characterization techniques, such as polarography, can be used to investigate the redox properties of compounds like this compound. Polarography is an electrochemical method that measures the current that flows as the potential between two electrodes is varied. It can be used to determine the half-wave potential (E1/2) of a substance, which is related to its reduction or oxidation potential.

The half-wave potential of this compound has been measured polarographically to be 2.04 V. ebin.pub This value is close to that of its isomer, 4-acetoxybiphenyl (B91923) (E1/2 = 1.9 V), and biphenyl itself (E1/2 = 1.91 V). ebin.pub The similarity in these potentials suggests that this compound can be readily oxidized, potentially leading to a mixture of different products in an electrochemical reaction. ebin.pub This information is valuable for understanding the electrochemical stability of this compound and its potential applications in areas where redox processes are important.

Theoretical and Computational Chemistry Approaches to 2 Acetoxybiphenyl Systems

Molecular Modeling and Simulation Studies

Molecular modeling and simulations are used to predict the three-dimensional structures of molecules and to simulate their behavior over time. These techniques are crucial for understanding the physical and chemical properties of 2-acetoxybiphenyl.

Computational studies, often using semi-empirical molecular orbital methods like the AM1 Hamiltonian, are employed to analyze the conformation of biphenyl (B1667301) derivatives. nottingham.ac.uk These calculations determine key descriptors that indicate the molecule's planarity, such as the inter-phenyl torsion angle (ϑ) and the energy barrier to rotation. nottingham.ac.uk The rotational barrier is the energy difference between the minimum-energy (twisted) conformation and the constrained planar conformation. nottingham.ac.uk For unsubstituted biphenyl in the gas phase, the torsion angle is approximately 44°, with a rotational barrier of a few kcal/mol. The presence of substituents, such as the acetoxy group at the 2-position, introduces additional steric and electronic effects that can significantly alter the preferred torsion angle and the rotational energy landscape. Molecular modeling for related biphenyl derivatives has also been performed using force fields like MM3 for energy minimization to determine stable conformations. acs.org

Table 1: Calculated Conformational Properties of Biphenyl Derivatives This table presents results from conformational analysis studies on biphenyl derivatives, providing insight into their planarity.

| Compound | Inter-phenyl Torsion Angle (ϑ) | Rotational Barrier to Planarity (∆Eϑ) |

| Biphenyl | ~44° | Low |

| Substituted Biphenyls | Varies based on substituent | Varies based on substituent |

| Data derived from principles discussed in computational studies. nottingham.ac.uk |

The interaction of this compound with solid surfaces is critical in applications such as chromatography. Porous graphitic carbon (PGC) is a unique stationary phase used in high-performance liquid chromatography (HPLC) that provides retention for both polar and non-polar compounds. sigmaaldrich.com Its retention mechanism is distinct from standard silica-based reversed-phase supports. sigmaaldrich.comsigmaaldrich.com

The retention on PGC is governed by several interactions:

Dispersive Interactions: London-type forces between the analyte and the graphite (B72142) surface. chromatographytoday.com

Charge-Induced Interactions: The polarizable graphite surface can have charge induced by the close approach of polar groups in an analyte. chromatographytoday.comnih.gov This is particularly relevant for the ester group in this compound.

Computational and chromatographic studies on biphenyl derivatives on PGC reveal that retention is strongly influenced by the analyte's ability to adopt a planar conformation and maximize its contact surface area with the flat graphite surface. nottingham.ac.ukchromatographytoday.com For 4-acetoxybiphenyl (B91923), a related compound, the retention behavior is influenced by the polar ester group. nottingham.ac.uk While polar, it does not behave like other highly polar oxygen-containing analytes, suggesting a complex interplay of forces. nottingham.ac.uk The orientation of the acetoxy group relative to the biphenyl rings will affect how closely the molecule can align with the PGC surface, thereby influencing the strength of the interaction and its retention time in chromatography. sigmaaldrich.com

Conformational Analysis of the Biphenyl Core

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and other molecular orbital theory methods, provide detailed information about the electronic distribution, orbital energies, and reactivity of this compound.

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the prediction of viable reaction pathways and the characterization of high-energy, transient structures known as transition states. numberanalytics.com Understanding the structure and energy of the transition state is key to predicting reaction rates and outcomes. numberanalytics.com

For example, the synthesis of this compound can involve transition metal-catalyzed reactions. One reported synthesis involves the carbonylation of a dienyl acetate (B1210297) in the presence of a ruthenium catalyst. The proposed mechanism proceeds through a carbonylated, cyclized intermediate which then tautomerizes and is acetylated. Quantum chemical calculations can be used to model the geometries and energies of the reactants, intermediates, transition states, and products in such a catalytic cycle. Similarly, computational methods can approximate the free energy of activation (ΔG‡) for different pathways, as demonstrated in studies of palladium-catalyzed cross-coupling reactions, allowing for the prediction of product ratios. umich.edu

The acetoxy group at the 2-position of the biphenyl system influences its reactivity through a combination of electronic effects:

Inductive Effect: The electronegative oxygen atoms in the acetoxy group pull electron density away from the phenyl ring to which it is attached (-I effect).

Resonance Effect: The lone pair of electrons on the phenolic oxygen can be delocalized into the aromatic ring (+R effect).

Quantum chemical calculations can quantify these effects by computing various electronic descriptors. These include atomic charges, dipole moments, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nottingham.ac.uk The energies of these orbitals are crucial for predicting reactivity; for instance, the LUMO energy (Elumo) has been used as a descriptor in quantitative structure-retention relationship studies for biphenyls, reflecting the molecule's ability to accept electrons. nottingham.ac.uk The Hammett parameter is another descriptor used to quantify the electronic effect of substituents. nottingham.ac.uk Such analyses are critical for predicting how this compound will behave in electrophilic or nucleophilic substitution reactions and for understanding its interactions in biological or material systems.

Prediction of Reaction Pathways and Transition States

Quantitative Structure-Property Relationship (QSPR) Studies on Related Biphenyl Derivatives

Quantitative Structure-Property Relationship (QSPR) and its counterpart for biological activity, QSAR (Quantitative Structure-Activity Relationship), are computational methods that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. researchgate.net These models are typically expressed as a mathematical equation.

Numerous QSPR/QSAR studies have been performed on various classes of biphenyl derivatives to predict their properties and activities. These studies utilize a wide range of molecular descriptors that encode structural, geometric, and electronic features. nottingham.ac.uk

Examples of such studies on biphenyl derivatives include:

Prediction of Partition Coefficients: QSPR models have been developed to predict the n-octanol/water partition coefficient (log Kow) for polychlorinated biphenyls (PCBs), a crucial parameter for environmental fate assessment. researchgate.net

Biological Activity: 3D-QSAR models have been created for imidazole-substituted biphenyls as inhibitors of the enzyme CYP17 tandfonline.com, for biphenyl derivatives as aromatase inhibitors nih.gov, and for biphenyl carboxamides as analgesic agents. medcraveonline.commedcraveonline.com These models help in designing new, more potent compounds.

Chromatographic Retention: Quantitative Structure-Retention Relationship (QSRR) studies, a subset of QSPR, have been used to model the retention of biphenyl derivatives on porous graphitic carbon. nottingham.ac.uk These models often use a combination of hydrophobicity parameters (like log P) and electronic parameters (like Elumo) to predict retention behavior. nottingham.ac.uk

Table 2: Summary of Selected QSPR/QSAR Studies on Biphenyl Derivatives This table highlights the application of QSPR/QSAR modeling to various classes of biphenyl derivatives, showcasing the descriptors used and the properties modeled.

| Biphenyl Derivative Class | Property/Activity Modeled | Key Descriptors Used | Statistical Method | Reference |

| Imidazole-substituted biphenyls | CYP17 Inhibitory Activity | Shadow parameters, molecular rigidity, steric and electronic fields | MFA, RSA, GFA | tandfonline.com |

| Biphenyl derivatives | Aromatase Inhibition | H-bond acceptors, aromatic rings (pharmacophore) | 3D-QSAR | nih.gov |

| Biphenyl carboxamides | Analgesic Activity | Topological descriptors | Multiple Linear Regression | medcraveonline.commedcraveonline.com |

| Polychlorinated biphenyls (PCBs) | n-Octanol/Water Partition (logKow) | Constitutional, topological, and quantum-chemical descriptors | Heuristic Method, MLR | researchgate.net |

| Mono-substituted biphenyls | Chromatographic Retention (log kw) | Hansch-Fujita parameter, Elumo, mean polarisability | QSRR | nottingham.ac.uk |

Advanced Materials Applications and Polymer Science Utilizing Acetoxybiphenyl Moieties

Thermotropic Liquid Crystalline Polymers (TLCPs)

Thermotropic liquid crystalline polymers (TLCPs) are a class of materials that exhibit liquid crystal properties in their molten state. dtic.mil The rigid, rod-like nature of the biphenyl (B1667301) unit makes acetoxybiphenyl derivatives valuable monomers for the synthesis of these high-performance polymers. mdpi.commdpi.com

Synthesis and Characterization of Fully Aromatic Copolyesters Incorporating 4'-(Acetyloxy)biphenyl-4-carboxylic Acid as a Monomer

Fully aromatic copolyesters are a significant category of TLCPs, prized for their exceptional thermal stability and mechanical strength. mdpi.comresearchgate.net A key monomer in the synthesis of these materials is 4'-(acetyloxy)biphenyl-4-carboxylic acid (ABCA). mdpi.commdpi.comresearchgate.netnih.govnih.gov

The synthesis of these copolyesters is often achieved through melt polycondensation. mdpi.comresearchgate.netnih.gov In a typical process, ABCA is reacted with other monomers, such as 4-acetoxybenzoic acid (4ABA) and 3-acetoxybenzoic acid (3ABA), to create random copolymers. mdpi.comresearchgate.net For instance, a series of novel copolyesters based on polyethylene (B3416737) terephthalate (B1205515) (PET) and 4′-hydroxy-biphenyl-4-carboxylic acid (HBCA) were synthesized via melt polycondensation using bis(2-hydroxyethyl) terephthalate and ABCA as comonomers. mdpi.comnih.gov The use of acetoxy derivatives can help to minimize the formation of block sequences in the resulting copolyesters. mdpi.com

The resulting polymers are characterized by their high heat resistance and the formation of a nematic melt at elevated temperatures, typically 270 °C and higher. mdpi.comresearchgate.netnih.gov The introduction of 60 mol% or more of HBCA units (derived from ABCA) is often required to induce the formation of the liquid crystalline phase. mdpi.comnih.gov These copolyesters exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C. mdpi.comresearchgate.netnih.gov

Table 1: Synthesis and Properties of PET/HBCA Copolyesters

| HBCA Content (mol%) | Synthesis Duration (Vacuum Stage) | Intrinsic Viscosity | Melt Behavior |

|---|---|---|---|

| 20-50 | Not specified | Not specified | Non-liquid crystalline |

| 60 | Not specified | Not specified | Nematic melt at ≥ 270 °C |

| 70 | Not specified | Not specified | Nematic melt at ≥ 270 °C |

| 80 | Not specified | Not specified | Nematic melt at ≥ 270 °C |

Data derived from studies on copolyesters of PET and 4′-hydroxy-4-biphenylcarboxylic acid. mdpi.comnih.gov

Influence of Biphenyl Units on Mesomorphic Properties and Liquid Crystalline Order

The incorporation of biphenyl units, such as those from ABCA, into the polymer backbone has a profound influence on the mesomorphic properties and the degree of liquid crystalline order. The rigid and linear structure of the biphenyl moiety is a key contributor to the formation of stable mesophases. mdpi.commedcraveonline.com

In copolyesters, the presence of biphenyl units enhances the thermal stability and promotes the formation of a nematic liquid crystalline phase. mdpi.comnih.gov The introduction of these rigid-rod segments into a polymer like PET raises the temperature at which the material transitions into a liquid crystalline state. mdpi.com The resulting materials often exhibit a high degree of molecular orientation in the molten state, which can be preserved upon cooling to form highly anisotropic solids with exceptional mechanical properties. dtic.mil

Processing Methodologies for TLCPs (e.g., Powder Molding, Injection Molding)

The high melting temperatures and viscosities of fully aromatic TLCPs present challenges for conventional processing techniques. mdpi.commdpi.com However, several specialized methodologies have been developed to fabricate these high-performance materials into useful articles.

Powder Molding: This technique involves the processing of prepolymers, which are then subjected to solid-state post-polymerization. mdpi.com A prepolymer, for example, a copolymer of 4ABA, 3ABA, and ABCA, is first synthesized. mdpi.com This prepolymer, which has a lower molecular weight and is more tractable, can be ground into a powder. mdpi.com The powder is then molded into the desired shape and heated at elevated temperatures to induce solid-state polymerization, which increases the molecular weight and enhances the mechanical properties of the final product. mdpi.com

Injection Molding: Injection molding is a widely used technique for processing thermoplastics, and it can be adapted for TLCPs. mdpi.comvt.eduresearchgate.netcapes.gov.brnist.govdigitellinc.com However, due to the high processing temperatures required (often exceeding 300°C), specialized equipment is necessary. mdpi.com One approach to overcome these challenges is to use a two-step process. First, a blend of the TLCP and a matrix polymer is spun into strands, which orients the TLCP molecules into fibrils. vt.edu These strands are then chopped into pellets and injection molded at a temperature below the melting point of the TLCP but above that of the matrix, creating a composite with reinforced properties. vt.edu Injection molding of TLCPs can result in complex skin-core morphologies, where the orientation of the polymer chains varies through the thickness of the molded part. nist.gov

Development of Novel Polymer Architectures and Composite Materials (e.g., with Titanium Dioxide)

The versatility of acetoxybiphenyl-containing polymers extends to the development of novel polymer architectures and composite materials. For instance, copolyesters synthesized from 4-acetoxybenzoic acid, 3-acetoxybenzoic acid, and 4′-acetoxybiphenyl-4-carboxylic acid have been compounded with titanium dioxide (TiO2). mdpi.comresearchgate.net

The inclusion of TiO2 as a filler can significantly alter the properties of the resulting composite. mdpi.com While it can increase the rigidity of the polymer, it may also affect the mechanical characteristics at elevated temperatures and reduce the flow temperature under load. mdpi.com The development of such composites is aimed at creating high-performance engineering materials with tailored properties. mdpi.com Research has also explored the use of TiO2 nanoparticles to enhance the mechanical properties of various polymer composites, with the effect being dependent on the filler loading. unizik.edu.ngnih.gov

Application as Chiral Dopants in Liquid Crystal Compositions

Optically active compounds derived from acetoxybiphenyl structures can be utilized as chiral dopants in nematic liquid crystal compositions. google.comgoogle.com Chiral dopants are essential additives that induce a helical structure in the host liquid crystal, a crucial feature for many display applications. google.comdakenchem.com

A desirable characteristic of a chiral dopant is a high helical twisting power (HTP), which allows for the desired helical pitch to be achieved with the addition of only a small amount of the dopant. google.com This minimizes any potential degradation of the base liquid crystal's performance. google.com Compounds incorporating a 4'-acetoxybiphenyl-4-carbonyl chloride moiety in their synthesis have been investigated for this purpose. google.com The temperature dependence of the induced helical pitch is another critical parameter for stable device performance. google.com

Intermediate in the Synthesis of Functional Organic Materials and Electronic Devices

2-Acetoxybiphenyl and its derivatives serve as important intermediates in the synthesis of a variety of functional organic materials. lookchem.comlookchem.comgoogle.com The biphenyl structure is a common motif in materials designed for electronic applications. The specific properties of these materials can be tuned through chemical modification of the biphenyl core.

The synthesis of thermotropic copolyesters, as previously discussed, is a prime example where 4'-acetoxybiphenyl-4-carboxylic acid is a key intermediate. mdpi.comnih.gov These polyesters, with their ordered structures, are valuable for creating heat-resistant materials with improved performance characteristics. mdpi.comnih.gov Furthermore, the synthesis of novel thermotropic liquid crystalline polymers through the polyaddition of diepoxy-containing mesogens highlights the role of biphenyl structures in creating materials with low melting temperatures and high thermal stability, suitable for mass production via reactive extrusion. nih.gov

Environmental Fate and Degradation Mechanisms of Acetoxybiphenyls

Thermal Degradation Pathways of Acetoxy-Functionalized Polymers and Related Compounds

The thermal degradation of polymers containing acetoxy groups, such as certain polyesters and acetoxy-functionalized polymers, provides insight into the potential behavior of 2-acetoxybiphenyl under high-temperature conditions. At elevated temperatures, synthetic polymers typically undergo degradation through processes like side-group elimination, random chain scission, and depolymerization, which break down the polymer backbone and form smaller molecules. researchgate.net For polymers with ester bonds, these are often sensitive to heat, making them susceptible to hydrolysis and breakage, particularly in the presence of oxygen at temperatures above 150°C. researchgate.net

Studies on synthetic biodegradable polyesters show that their thermal decomposition often begins with a scission reaction, specifically a cis-elimination, which can lead to the formation of trans-crotonic acid and its oligomers. nih.gov In the case of acetoxy-functionalized polymers, thermal decomposition can lead to the release of irritating gases and vapors. thermofisher.com For instance, the thermal degradation of poly(ethylene terephthalate) (PET) involves the breakdown of ether links through thermal oxidation, which generates radicals and quinone-type structures within the polymer backbone. mdpi.com The specific products of thermal degradation are highly dependent on the polymer structure and the atmosphere (inert or oxidative). In an inert atmosphere, pyrolysis of aromatic polymers can yield products like sulfur dioxide, benzene (B151609), toluene, 4-hydroxy diphenyl, and dibenzofuran (B1670420) at temperatures around 600°C. mdpi.com The presence of an oxidizing atmosphere typically accelerates thermal degradation. nih.gov

Table 1: General Thermal Degradation Characteristics of Related Polymers

| Polymer Type | Onset Temperature of Intense Decomposition | Degradation Mechanism | Common Gaseous Products |

|---|---|---|---|

| Acrylamide-based Polymers | > 150 °C | Hydrolysis, side-group elimination, random scission | Lactide, cyclic oligomers, aldehydes, CO₂, CO, H₂O researchgate.net |

| Poly(lactide acid) (PLA) | ~350 °C | cis-elimination, scission reaction | CO₂, water (in oxygen) nih.gov |

| Aromatic Copolyesters (3HBCA-3HBA) | > 450 °C | Chain scission | CO₂, water, various aromatic fragments nih.gov |

Hydrolytic Degradation Processes in Aqueous Environments

This compound, as an ester, is susceptible to hydrolysis in aqueous environments. This process involves the cleavage of the ester bond, yielding 2-hydroxybiphenyl and acetic acid. rsc.org Hydrolytic degradation is a significant pathway for many polymers containing ester groups, and the reaction can be catalyzed by both acids and bases. coolmag.net The rate of hydrolysis is influenced by the difference in electronegativity of the atoms within the functional groups. coolmag.net

While specific kinetic data for this compound is not detailed in the provided sources, the general mechanism for ester hydrolysis is well-established. In the environment, this reaction would lead to the formation of 2-hydroxybiphenyl, a phenolic compound which may undergo further degradation. The safety data for the related 4-acetoxybiphenyl (B91923) indicates it is not readily degradable in wastewater treatment plants and has low water solubility, suggesting that persistence is possible, although hydrolysis would still occur over time. thermofisher.com

Oxidative Degradation Mechanisms

Oxidative processes contribute to the degradation of biphenyl (B1667301) compounds. In one study, the oxidation of (biphenyl-2-ylthio)acetic acid with persulphate unexpectedly produced this compound as a minor product, indicating that oxidative reactions can form this compound in certain chemical systems. rsc.org The subsequent hydrolysis of the newly formed this compound to 2-hydroxybiphenyl was also observed. rsc.org

For polymers, photo-oxidation, the combined action of ultraviolet light and oxygen, is a major degradation pathway. The energy from UV radiation can be sufficient to break C-C and C-H bonds, leading to the fission of molecular chains. coolmag.net In the context of this compound, atmospheric oxidants would likely attack the aromatic rings or the acetyl group. The oxidation of related aromatic polyesters is known to be accelerated in an oxidizing atmosphere, leading to nearly complete mass loss at temperatures around 730°C, accompanied by a sharp exothermic effect. nih.gov

Characterization of Degradation Products and Byproducts

The degradation of this compound and related acetoxy-functionalized compounds results in a variety of products depending on the degradation pathway.

Hydrolysis: The primary and most direct degradation products from the hydrolysis of this compound are 2-hydroxybiphenyl and acetic acid. rsc.org

Thermal Degradation: Under thermal stress, the decomposition can be more complex. For 4-acetoxybiphenyl, thermal decomposition can release irritating gases and vapors, including carbon dioxide. thermofisher.comspectrumchemical.com The pyrolysis of structurally related aromatic polymers yields a mixture of smaller molecules. For example, the thermal degradation of certain poly(ether sulfones) produces sulfur dioxide, benzene, and dibenzofuran. mdpi.com Dealkylation and acetylation reactions of related dihydroxybiphenyl compounds can yield products such as 2,5,2',5'-tetra-acetoxybiphenyl and 2,8-diacetoxydibenzofuran. rsc.org

Oxidative Degradation: The products of oxidative degradation can be varied. The formation of 2-hydroxybiphenyl from this compound via hydrolysis following an initial oxidation step has been noted. rsc.org In broader polymer systems, thermal-oxidative degradation leads to the formation of radicals and quinone-type structures. mdpi.com

Table 2: Identified and Potential Degradation Products

| Degradation Pathway | Compound | Precursor/Related Compound | Identified Products | Citation |

|---|---|---|---|---|

| Hydrolysis | This compound | (Biphenyl-2-ylthio)acetic acid oxidation product | 2-Hydroxybiphenyl | rsc.org |

| Thermal Decomposition | 4-Acetoxybiphenyl | 4-Acetoxybiphenyl | Irritating gases, Carbon dioxide | thermofisher.com, spectrumchemical.com |

| Thermal Degradation | Aromatic Poly(ether sulfone) | P(ESDPA) homopolymer | SO₂, Benzene, Toluene, 4-hydroxy diphenyl, Dibenzofuran | mdpi.com |

Future Research Directions and Emerging Opportunities in Acetoxybiphenyl Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards more environmentally friendly processes. In this context, the development of green and sustainable methods for synthesizing 2-acetoxybiphenyl and its derivatives is a critical area of future research. Traditional synthetic routes often involve harsh reagents and generate significant waste. Future efforts will likely focus on several key areas:

Catalytic C-H Acetoxylation: Exploring and optimizing catalytic systems for the direct acetoxylation of biphenyl (B1667301) is a promising green approach. Research into polymer-supported palladium(II) carbene complexes has shown potential for improving catalytic efficiency and enabling catalyst recycling. lookchem.com Future work could involve designing more robust and selective catalysts that operate under milder conditions.

Biocatalysis: The use of enzymes as catalysts offers a highly specific and environmentally benign alternative to traditional chemical methods. Investigating enzymatic routes to this compound could lead to highly efficient and sustainable production processes.

Flow Chemistry: Continuous flow reactors offer numerous advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process automation. Applying flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, is a key tenet of green chemistry. Research into the synthesis of this compound in these alternative media is a crucial area for future investigation. scirp.org

Exploration of Novel Catalytic Applications and Catalyst Design

Beyond its synthesis, this compound and its derivatives have the potential to serve as valuable ligands or precursors in the design of novel catalysts. The biphenyl backbone provides a rigid and tunable scaffold for creating sophisticated catalytic architectures.

Future research in this area could include:

Asymmetric Catalysis: The development of chiral catalysts derived from this compound for enantioselective transformations is a significant opportunity. These catalysts could find applications in the synthesis of pharmaceuticals and other fine chemicals.

Palladium-Catalyzed Cross-Coupling Reactions: While palladium-catalyzed reactions are already a cornerstone of organic synthesis, there is always room for improvement. scirp.org Designing new ligands based on the this compound framework could lead to catalysts with enhanced activity, selectivity, and substrate scope for reactions like Suzuki and Hiyama couplings. scirp.org

Multi-metallic Catalysts: Investigating the synergistic effects of combining this compound-derived ligands with multiple metal centers could lead to catalysts with unique reactivity and the ability to promote complex, one-pot transformations.

Catalyst Immobilization: To enhance the practical utility of new catalysts, research into their immobilization on solid supports is essential. This facilitates catalyst recovery and reuse, contributing to more sustainable chemical processes. lookchem.com

Design and Synthesis of Advanced Materials with Tailored Properties

The unique structural features of this compound make it an attractive building block for the creation of advanced materials with specific and tunable properties.

Emerging opportunities in this domain include:

Liquid Crystalline Polymers: The incorporation of this compound and its derivatives into polymer backbones can lead to the formation of liquid crystalline polymers (LCPs). nih.govnih.govmdpi.com These materials exhibit a high degree of molecular order, resulting in exceptional mechanical strength and thermal stability. nih.govnih.govmdpi.com Future research could focus on synthesizing novel LCPs with tailored mesophase behavior for applications in high-performance composites, electronics, and optical films. nih.govnih.govmdpi.com

Photochromic Materials: Spiropyran compounds derived from biphenyl structures have shown promise as photochromic materials, changing color upon exposure to light. google.com Investigating the incorporation of the this compound moiety into such systems could lead to new materials for applications in smart windows, optical data storage, and security inks.

Thermotropic Polyesters: Copolyesters based on derivatives of acetoxybiphenyl have demonstrated thermotropic liquid crystalline properties, making them suitable for producing heat-resistant materials with ordered structures and improved performance. nih.govnih.govmdpi.commdpi.compreprints.org Further exploration into the synthesis and characterization of these materials could yield new high-performance plastics. nih.govnih.govmdpi.commdpi.com

In-depth Mechanistic Elucidation of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts. While significant progress has been made, there are still many unanswered questions regarding the transformations involving this compound.

Future research should prioritize:

Palladium-Catalyzed Cyclization Reactions: The mechanism of palladium-catalyzed cyclization of enynes, which can be influenced by the presence of acetate (B1210297) groups, requires further investigation. umich.edunih.gov Detailed mechanistic studies, including kinetic analysis and the isolation and characterization of intermediates, will be crucial for optimizing these reactions and expanding their scope. umich.edunih.gov

Fries Rearrangement: The Fries rearrangement of this compound is a key step in the synthesis of some of its derivatives. google.com A deeper understanding of the factors controlling the regioselectivity of this reaction would enable more precise control over product formation.

Radical Reactions: Investigating the behavior of aryl radicals generated from this compound derivatives can provide insights into intramolecular cyclization processes. cdnsciencepub.com Further studies are needed to fully understand the factors that govern these elusive but potentially powerful transformations. cdnsciencepub.com

Predictive Modeling and Computational Design of New Acetoxybiphenyl Derivatives

In recent years, computational chemistry has become an indispensable tool for accelerating chemical research. By simulating molecular properties and reaction pathways, researchers can predict the behavior of new compounds and design experiments more efficiently.

Key opportunities in this area include:

Structure-Property Relationship Modeling: Using computational methods to establish clear relationships between the molecular structure of this compound derivatives and their resulting properties (e.g., catalytic activity, material characteristics) will be invaluable. nottingham.ac.uk This will enable the in-silico design of new molecules with desired functionalities.

Reaction Mechanism Simulation: Computational modeling can provide detailed insights into the transition states and energy profiles of reactions involving this compound, complementing experimental mechanistic studies. acs.org This can help to resolve mechanistic ambiguities and guide the development of more efficient catalysts and reaction conditions.

Virtual Screening: Large libraries of virtual this compound derivatives can be screened computationally to identify promising candidates for specific applications, such as new ligands for catalysis or monomers for advanced materials. This approach can significantly reduce the time and resources required for experimental screening.

Q & A

Basic: What are the standard methods for synthesizing 2-Acetoxybiphenyl, and how can purity be validated?

Answer:

this compound (CAS 3271-80-5) is typically synthesized via esterification of biphenyl-2-ol (2-hydroxybiphenyl) with acetic anhydride in the presence of a catalyst like sulfuric acid or pyridine . Post-synthesis, purity validation requires:

- Chromatographic analysis : HPLC or GC-MS to detect unreacted precursors or side products.

- Spectroscopic confirmation : H NMR (to verify acetyl group integration at δ ~2.3 ppm) and FT-IR (C=O stretch at ~1740 cm) .

- Melting point consistency : Compare observed values (literature: ~75–77°C) with published data to assess crystallinity and impurities .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

While specific toxicity data for this compound is limited, biphenyl derivatives generally require:

- PPE : Gloves (nitrile), lab coats, and eye protection (e.g., goggles) to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as biphenyl analogs may cause respiratory irritation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in toxicological data for biphenyl derivatives like this compound?

Answer:

Contradictions often arise from:

- Dose-response variability : Human studies (e.g., occupational exposure to biphenyl) lack precise air-monitoring data, complicating extrapolation .

- Model disparities : Rodent hepatotoxicity findings may not align with in vitro assays due to metabolic differences .

Methodological solutions :- Systematic reviews : Prioritize studies with quantified exposure metrics (e.g., EPA’s HPV protocols) .

- In vitro-in vivo extrapolation (IVIVE) : Use hepatic microsomal assays to predict metabolic pathways and toxicity thresholds .

Advanced: What experimental designs are optimal for studying this compound’s metabolic pathways?

Answer:

- Isotope labeling : Incorporate C-labeled acetyl groups to track metabolic byproducts via LC-MS/MS .

- Enzyme inhibition assays : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .

- Cross-species comparison : Use primary hepatocytes from rodents and humans to assess interspecies metabolic differences .

Advanced: How should researchers address gaps in environmental fate data for this compound?

Answer:

- QSAR modeling : Predict biodegradation and bioaccumulation using quantitative structure-activity relationships .

- Microcosm studies : Simulate soil/water systems to measure hydrolysis rates under varying pH and temperature conditions .

- Analytical validation : Employ high-resolution mass spectrometry (HRMS) to detect trace degradation products .

Basic: What spectroscopic techniques are most reliable for structural elucidation of this compound derivatives?

Answer:

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

- 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign aromatic proton environments .

- Mass fragmentation patterns : Use ESI-MS/MS to confirm molecular ions and fragment pathways (e.g., loss of acetyl group at m/z 44) .

Advanced: How can researchers design studies to investigate this compound’s potential as a pharmaceutical intermediate?

Answer:

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying acetyl or hydroxyl positions) and test against target receptors .

- Stability assays : Monitor hydrolytic stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess bioavailability .

- Toxicokinetic modeling : Use PBPK models to predict tissue distribution and clearance rates .

Basic: What are the key literature sources for this compound, and how can their reliability be assessed?

Answer:

- Authoritative databases : EPA toxicological reviews (e.g., biphenyl assessments) and peer-reviewed journals (e.g., Analytical and Bioanalytical Chemistry) .

- Reliability criteria : Prioritize studies with transparent methodology, replication details, and conflict-of-interest disclosures . Avoid non-peer-reviewed platforms (e.g., BenchChem) .

Advanced: How should contradictory data in biphenyl derivative research be reported to ensure transparency?

Answer:

- Data repositories : Share raw datasets (e.g., spectral files, chromatograms) in public repositories like Figshare or Zenodo .

- Error analysis : Quantify uncertainties in instrumentation (e.g., ±0.5°C in melting point measurements) and statistical variance .

- Ethical reporting : Disclose limitations (e.g., sample size, model relevance) in the discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.